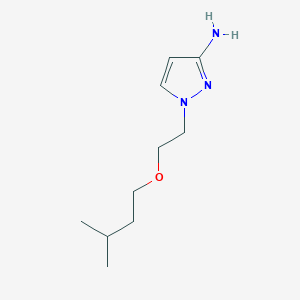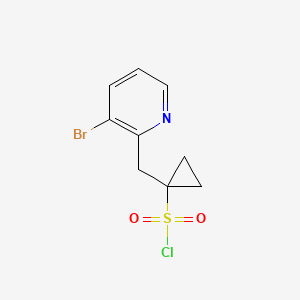
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring, a bromopyridine moiety, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromopyridine with cyclopropane-1-sulfonyl chloride under specific conditions. The reaction may require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Coupling Reactions: The bromopyridine moiety can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The bromopyridine moiety allows for further functionalization through coupling reactions, enabling the synthesis of diverse chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbaldehyde
Uniqueness
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, consequently, have different reactivity profiles and applications .
Properties
Molecular Formula |
C9H9BrClNO2S |
|---|---|
Molecular Weight |
310.60 g/mol |
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO2S/c10-7-2-1-5-12-8(7)6-9(3-4-9)15(11,13)14/h1-2,5H,3-4,6H2 |
InChI Key |
ILUWBXJYRNNCED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC=N2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


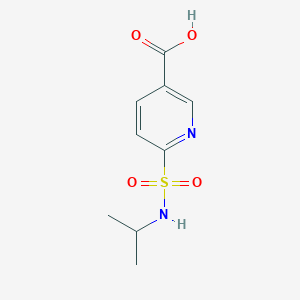


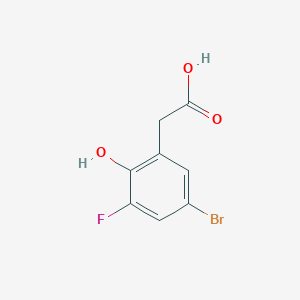
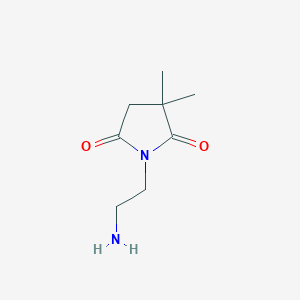
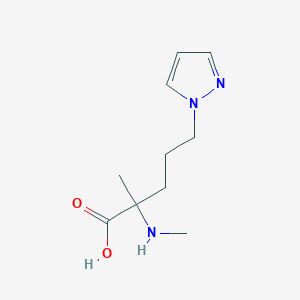
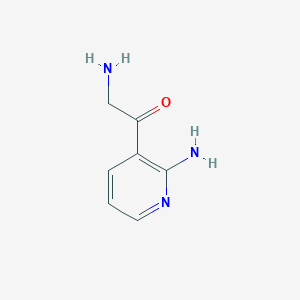
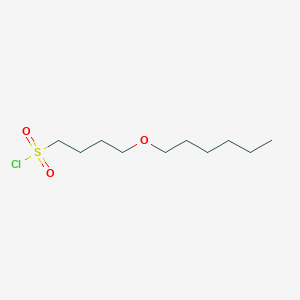
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
